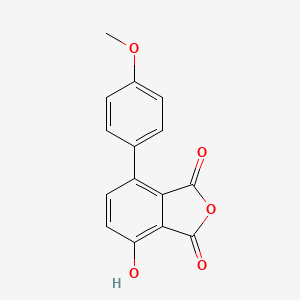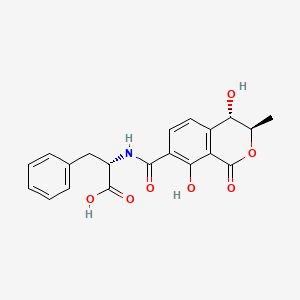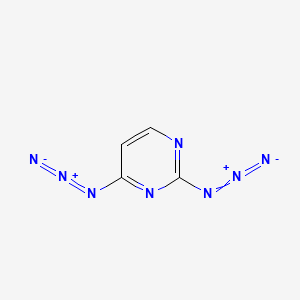
(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate is an organic compound that features both a nitrophenyl group and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate typically involves the reaction of (4-nitrophenyl)methanol with (2-amino-2-oxoethyl)isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of temperature and pressure to optimize yield and purity
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: (4-Aminophenyl)methyl (2-amino-2-oxoethyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)urea: Similar structure but with a urea group instead of a carbamate.
(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)thiocarbamate: Contains a thiocarbamate group, which can impart different chemical properties.
Uniqueness: (4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
79944-30-2 |
|---|---|
Molekularformel |
C10H11N3O5 |
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl N-(2-amino-2-oxoethyl)carbamate |
InChI |
InChI=1S/C10H11N3O5/c11-9(14)5-12-10(15)18-6-7-1-3-8(4-2-7)13(16)17/h1-4H,5-6H2,(H2,11,14)(H,12,15) |
InChI-Schlüssel |
STLFJFICSMFSAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC(=O)NCC(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)
![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)







![6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one](/img/structure/B14425003.png)



